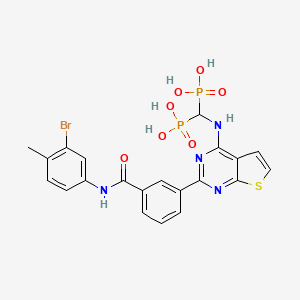
hGGPPS-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
hGGPPS-IN-3: is a potent inhibitor of human geranylgeranyl pyrophosphate synthase (hGGPPS). It is characterized as a C-2-substituted thienopyrimidine-based bisphosphonate analogue. This compound selectively induces apoptosis in multiple myeloma cells and demonstrates antimyeloma activity in vivo .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of hGGPPS-IN-3 involves the preparation of C-2-substituted thienopyrimidine-based bisphosphonates. The process typically includes the following steps:
Formation of the Thienopyrimidine Core: This involves the reaction of appropriate starting materials under controlled conditions to form the thienopyrimidine core.
Substitution at the C-2 Position: The core is then substituted at the C-2 position with specific groups to enhance its inhibitory activity.
Bisphosphonate Addition: The final step involves the addition of bisphosphonate groups to the substituted thienopyrimidine core
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: hGGPPS-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the C-2 position, to form different analogues
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
hGGPPS-IN-3 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of geranylgeranyl pyrophosphate synthase.
Biology: Investigated for its role in inducing apoptosis in multiple myeloma cells.
Medicine: Explored as a potential therapeutic agent for treating multiple myeloma and other cancers.
Industry: Utilized in the development of new inhibitors targeting geranylgeranyl pyrophosphate synthase .
Mécanisme D'action
hGGPPS-IN-3 exerts its effects by inhibiting human geranylgeranyl pyrophosphate synthase. This enzyme is involved in the prenylation of small GTP-binding proteins, which are crucial for various cellular processes. By inhibiting this enzyme, this compound blocks protein prenylation, leading to apoptosis in multiple myeloma cells. The compound specifically targets the active site of the enzyme, preventing its normal function .
Comparaison Avec Des Composés Similaires
- Dehydrocrenatidine
- Karanjin
- Isobavachalcone
- JTE-013
- ONC212
- STAT3-IN-1
- Dioscin
- NVP-TAE 226
Comparison: hGGPPS-IN-3 is unique due to its specific substitution at the C-2 position of the thienopyrimidine core, which enhances its inhibitory activity against human geranylgeranyl pyrophosphate synthase. This specificity allows it to selectively induce apoptosis in multiple myeloma cells, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C21H19BrN4O7P2S |
|---|---|
Poids moléculaire |
613.3 g/mol |
Nom IUPAC |
[[[2-[3-[(3-bromo-4-methylphenyl)carbamoyl]phenyl]thieno[2,3-d]pyrimidin-4-yl]amino]-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C21H19BrN4O7P2S/c1-11-5-6-14(10-16(11)22)23-19(27)13-4-2-3-12(9-13)17-24-18(15-7-8-36-20(15)25-17)26-21(34(28,29)30)35(31,32)33/h2-10,21H,1H3,(H,23,27)(H,24,25,26)(H2,28,29,30)(H2,31,32,33) |
Clé InChI |
WULFKXIDSFBTSX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)C3=NC(=C4C=CSC4=N3)NC(P(=O)(O)O)P(=O)(O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


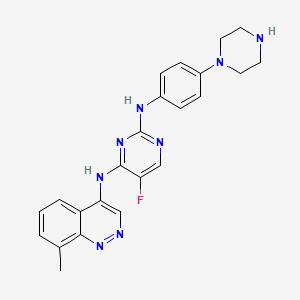
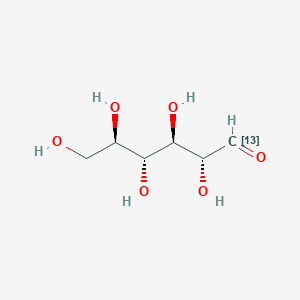
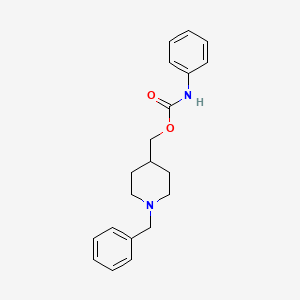
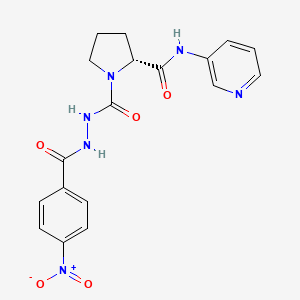
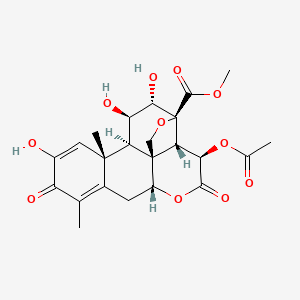
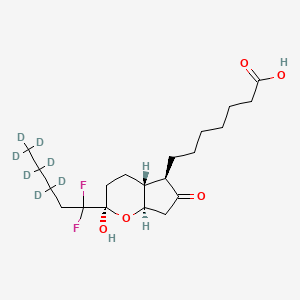

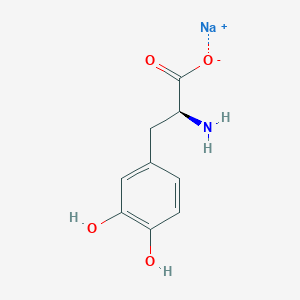
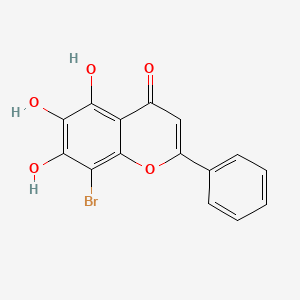

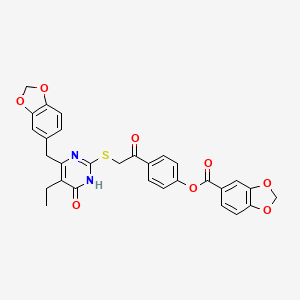
![2,5-dichloro-N-[2-[[(2S)-1-[[7-[[(2S,3R)-1-[[2-(1H-indol-3-ylmethyl)-3H-benzimidazol-5-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-7-oxoheptyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B12402483.png)
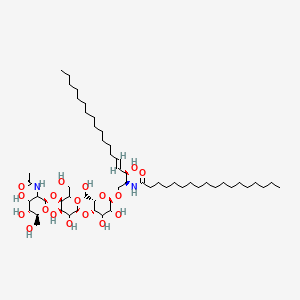
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12402496.png)
